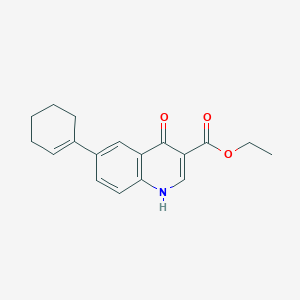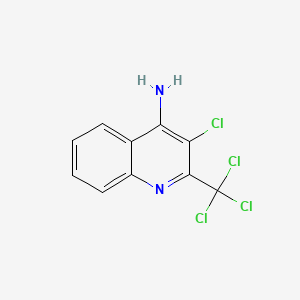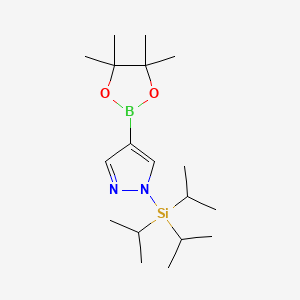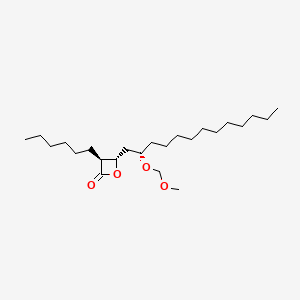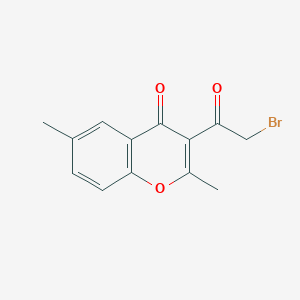
3-(Bromoacetyl)-2,6-dimethyl-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromoacetyl)-2,6-dimethyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of naturally occurring compounds synthesized by numerous plant species as well as by some bacteria and fungi. They are known for their diverse biological activities, including anti-microbial, anti-inflammatory, analgesic, anti-oxidant, antimalarial, anticancer, anti-tuberculosis, and anti-HIV properties .
Méthodes De Préparation
The synthesis of 3-(2-bromoacetyl)-2,6-dimethyl-4H-chromen-4-one typically involves the condensation of salicylaldehyde and ethyl acetoacetate catalyzed by piperidine, followed by bromination . This method is efficient and yields the desired compound in good purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Analyse Des Réactions Chimiques
3-(2-Bromoacetyl)-2,6-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds such as thiophenes, thiazoles, pyrazoles, pyrans, and pyridines.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction under appropriate conditions to form different products.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed from these reactions are often heterocyclic compounds with potential biological activities .
Applications De Recherche Scientifique
3-(2-Bromoacetyl)-2,6-dimethyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: It shows potential as an anticancer agent due to its cytotoxic properties.
Industry: It is used in the synthesis of dyes and other industrially significant compounds.
Mécanisme D'action
The mechanism of action of 3-(2-bromoacetyl)-2,6-dimethyl-4H-chromen-4-one involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to interfere with cellular processes, leading to cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation, but it is known to exhibit significant cytotoxic activity .
Comparaison Avec Des Composés Similaires
3-(2-Bromoacetyl)-2,6-dimethyl-4H-chromen-4-one is unique due to its specific structure and the presence of the bromoacetyl group. Similar compounds include other bromoacetyl derivatives of coumarins, such as 3-(2-bromoacetyl)-2H-chromen-2-one. These compounds also exhibit diverse biological activities and are used in the synthesis of various heterocyclic compounds .
Propriétés
Numéro CAS |
117134-82-4 |
|---|---|
Formule moléculaire |
C13H11BrO3 |
Poids moléculaire |
295.13 g/mol |
Nom IUPAC |
3-(2-bromoacetyl)-2,6-dimethylchromen-4-one |
InChI |
InChI=1S/C13H11BrO3/c1-7-3-4-11-9(5-7)13(16)12(8(2)17-11)10(15)6-14/h3-5H,6H2,1-2H3 |
Clé InChI |
GALPEPYVIVZVSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=C(C2=O)C(=O)CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11832044.png)
![4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11832050.png)

![N-[2-bromo-5-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide](/img/structure/B11832056.png)
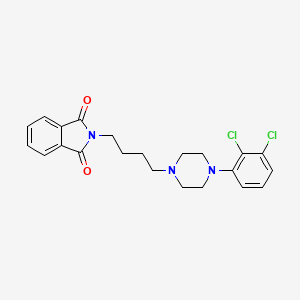
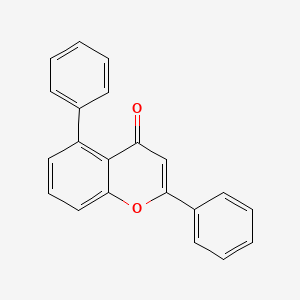
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethyl]pentanamide;chloride](/img/structure/B11832061.png)

